Calcium acetate, United States PharmacopeiaReference Standard

Pharmaceutical Quality Control Analytical Chemistry Regulatory Compliance

Calcium acetate (CAS 62-54-4) is a calcium salt of acetic acid, with the formula Ca(C₂H₃O₂)₂. It is widely used as a phosphate binder in patients with chronic kidney disease.

Molecular Formula C4H6CaO4
Molecular Weight 158.17 g/mol
Cat. No. B12379094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium acetate, United States PharmacopeiaReference Standard
Molecular FormulaC4H6CaO4
Molecular Weight158.17 g/mol
Structural Identifiers
SMILESC[C-]1OO1.CC(=O)[O-].[Ca+2]
InChIInChI=1S/C2H3O2.C2H4O2.Ca/c1-2-3-4-2;1-2(3)4;/h1H3;1H3,(H,3,4);/q-1;;+2/p-1
InChIKeyNQACKKXJNJXLHO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Calcium Acetate USP Reference Standard: Specifications and Procurement Baseline


Calcium acetate (CAS 62-54-4) is a calcium salt of acetic acid, with the formula Ca(C₂H₃O₂)₂. It is widely used as a phosphate binder in patients with chronic kidney disease. The United States Pharmacopeia (USP) Reference Standard (Catalog No. 1086334) is a highly purified form, containing not less than 99.0% and not more than 100.5% of C₄H₆CaO₄, calculated on the anhydrous basis [1]. It is intended for use in specified quality tests and assays as defined in the USP compendia, and its primary application is as a primary standard for pharmaceutical quality control .

Why Generic Substitution of Calcium Acetate Fails for Pharmaceutical Quality Control


Substituting a USP Reference Standard with a generic, non-pharmacopeial grade of calcium acetate, such as an ACS reagent or technical grade, is not acceptable for pharmaceutical quality control due to stringent regulatory requirements for purity, identity, and impurity limits. The USP monograph specifies a narrow purity range of 99.0–100.5%, and strict limits on impurities like heavy metals (0.0025%) and fluoride (0.005%) [1]. Only a USP Reference Standard is validated for use in compendial assays, ensuring the accuracy and reliability of analytical results. Using a non-standard material introduces a source of error, which can lead to out-of-specification investigations, batch rejection, and regulatory non-compliance .

Quantitative Evidence Differentiating Calcium Acetate USP Reference Standard for Procurement Decisions


USP Reference Standard Purity: 99.0–100.5% vs. Generic Commercial Grades

The USP Reference Standard for calcium acetate is certified to contain between 99.0% and 100.5% of C₄H₆CaO₄ on an anhydrous basis, with specific limits for impurities such as heavy metals (≤0.0025%), fluoride (≤0.005%), and aluminum (as labeled for specific uses) [1]. In contrast, common commercial or technical grades of calcium acetate, such as those sold as 'purified' or 'ACS grade', often have lower purity (e.g., ≥98.0%) and lack the rigorous, pharmacopeia-defined impurity profiling required for regulatory compliance.

Pharmaceutical Quality Control Analytical Chemistry Regulatory Compliance

Phosphate Binding Efficacy: Calcium Acetate vs. Calcium Carbonate (In Vivo)

In a 3-month prospective study of 68 CKD patients not on dialysis, those receiving calcium acetate (667 mg twice daily) showed significantly greater reductions in serum phosphate compared to those receiving calcium carbonate (1250 mg twice daily). At the 1-month mark, the acetate group had significantly lower serum phosphate (P=0.01) [1]. By the 3rd month, the difference in serum phosphate reduction between the two groups was significant (P=0.005) [1]. A separate crossover trial in 23 hemodialysis patients found that after 6 weeks of treatment, serum phosphate was significantly lower with calcium acetate (1.51 mmol/L) compared to calcium carbonate (1.80 mmol/L) [2].

Nephrology Hyperphosphatemia Management Chronic Kidney Disease

Analytical Method Precision: USP Reference Standard for Ion Chromatography

A validated ion chromatography (IC) method for the assay of calcium acetate capsules, using the USP Calcium Acetate Reference Standard for calibration, demonstrated high precision and accuracy. The method showed a repeatability (n=6) with a relative standard deviation (RSD) of 0.4%, well below the USP acceptance criterion of <2.0% [1]. The assay recovery was 102.6%, meeting the USP acceptance range of 90.0–110.0% [1]. This performance is significantly better than older titration or LC-UV methods, which can have higher RSDs and are more prone to interference.

Pharmaceutical Analysis Ion Chromatography Method Validation

Optimal Application Scenarios for Calcium Acetate USP Reference Standard


Pharmaceutical Quality Control of Calcium Acetate Finished Dosage Forms

The USP Calcium Acetate Reference Standard is essential for the analytical testing of calcium acetate tablets and capsules. It serves as the primary standard for identity, assay, and impurity testing as mandated by the USP-NF monograph. Using this standard ensures that the analytical methods are accurate, precise, and compliant with regulatory expectations, as demonstrated by the validated ion chromatography method [1].

Comparative Phosphate Binder Research and Clinical Trial Support

For researchers conducting in vitro or in vivo studies to compare the efficacy of different phosphate binders, the USP Reference Standard provides a well-defined and consistent source of calcium acetate. This is critical for generating reliable, reproducible data, as seen in the clinical trials comparing calcium acetate to calcium carbonate [2]. The standard's high purity minimizes variability due to impurities, ensuring that observed effects are due to the compound itself.

Calibration of Ion Chromatography Systems for Calcium Quantification

The USP Reference Standard is specifically used to prepare calibration standards for ion chromatography methods, as detailed in USP-approved applications [1]. Its certified purity and composition allow for the accurate quantification of calcium in various pharmaceutical matrices, ensuring that the final drug product meets its label claim for calcium acetate content.

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